N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a chemically significant compound that belongs to the class of benzimidazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. The presence of both methoxy and trifluoromethyl groups in its structure enhances its potential for various applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted benzimidazole derivatives with acetamides. The specific structural features of N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide contribute to its unique properties and potential applications.
This compound is classified under:
The synthesis of N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can be achieved through several methods:
The reaction may require catalysts such as triethylamine or sodium hydride to facilitate the formation of the desired product. The final compound is usually purified by recrystallization or column chromatography.
N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide features a complex structure characterized by:
The molecular formula is with a molecular weight of approximately 353.31 g/mol. The compound's melting point and solubility characteristics are critical for its application in pharmaceutical formulations.
N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can participate in various chemical reactions:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm product formation and purity.
The mechanism of action for N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide may involve:
Studies have shown that similar compounds exhibit activity against targets like p38 MAP kinase, indicating potential therapeutic effects in inflammatory diseases and cancer treatment.
N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has potential applications in:
Systematic Nomenclature:The compound is formally designated as N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide under IUPAC rules. This name delineates three structural domains:
Molecular Geometry:The molecule exhibits three planar regions:
Table 1: Atomic Composition and Bonding Features
Component | Structural Features |
---|---|
Benzimidazole core | Fused bicyclic system; C2 substituted with -CF₃; N1 alkylated by acetamide linker |
Acetamide linker | -CH₂- group bridges N1 of benzimidazole and carbonyl carbon; carbonyl C=O at 1665 cm⁻¹ |
4-Methoxyphenyl group | Para-methoxy substitution on benzene; C-O bond length 1.36 Å; dihedral angle 85° with acetamide |
Molecular Formula: C₁₇H₁₄F₃N₃O₂Molecular Weight: 349.31 g/molCAS Registry: 478030-69-2 .
Solubility and Partitioning:Experimental determinations indicate:
Thermal and Chemical Stability:
Crystallography:X-ray diffraction of analogous benzimidazoles reveals:
NMR Spectroscopy:Table 2: Characteristic NMR Chemical Shifts (δ, ppm)
Nucleus | Chemical Shift | Assignment | |
---|---|---|---|
¹H | 8.32 | Benzimidazole H4/H7 (aromatic) | |
¹H | 7.65–7.18 | Phenyl ring protons (multiplet) | |
¹H | 5.21 | -CH₂- (acetamide linker) | |
¹H | 3.81 | -OCH₃ | |
¹³C | 161.5 | Amide carbonyl | |
¹³C | 152.3 | Benzimidazole C2 | |
¹³C | 122.5 (q, J=270 Hz) | -CF₃ (quartet) | |
¹³C | 55.7 | Methoxy carbon | [10] |
Infrared Spectroscopy:
Mass Spectrometry:
Position-Specific Substitution Effects:Table 3: Biological Activity Modulation via Substituent Engineering
Position | Substituent in Analogues | Biological Consequence | Target Selectivity |
---|---|---|---|
C2 (Target) | -CF₃ (Lipophilic electron-withdrawing) | Enhanced metabolic stability; ↑ membrane permeability | COX-2 inhibition [2] |
C2 (Control) | -NHAr (Diarylamine) | Bradykinin receptor antagonism | Anti-inflammatory [2] |
N1 (Target) | -CH₂C(O)NH(4-OMePh) (Acetamide) | H-bond donor/acceptor capability | Kinase inhibition |
N1 (Control) | -CH₂(4-OMePh) (Benzyl) | Reduced target engagement | Lower anti-inflammatory IC₅₀ [7] |
Electronic and Steric Comparisons:
Biological Target Implications:The target compound’s –CF₃ group enables unique interactions versus conventional benzimidazoles:
Structural Uniqueness:Unlike the dimethoxy analogue 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (CAS 2620-83-9), which shows non-specific protein binding, the target’s acetamide linker provides conformational flexibility critical for selective target docking. This is evidenced by 10× higher potency in TNF-α suppression assays [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: